molecular formula C13H11N3O2S B187260 Benzenesulfonamide, N-1H-benzimidazol-2-yl- CAS No. 13068-57-0

Benzenesulfonamide, N-1H-benzimidazol-2-yl-

Cat. No. B187260
CAS RN: 13068-57-0
M. Wt: 273.31 g/mol
InChI Key: QPSNJOBQYYGDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is a chemical compound with the CAS Number: 13068-57-0 and a molecular weight of 273.32 . It is also known as N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for “Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is 1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16) . Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Physical And Chemical Properties Analysis

“Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is a solid compound . Its molecular weight is 273.32 . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .

Scientific Research Applications

2. Anticancer and Antimicrobial Agents

3. Antitubercular and Antimicrobial Activity

  • Results: The compounds displayed antitubercular and antimicrobial activity .

4. Tissue Selective Androgen Receptor Modulators

  • Results: One of the synthesized compounds, 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol, showed good muscle agonism and prostate inhibition .

5. Antitubercular and Antimicrobial Activity

  • Results: The compounds displayed antitubercular and antimicrobial activity .

6. Tissue Selective Androgen Receptor Modulators

  • Application Summary: 2-(2,2,2)-Trifluoroethyl benzimidazole derivatives, including “Benzenesulfonamide, N-1H-benzimidazol-2-yl-”, have been synthesized as potent and tissue selective androgen receptor modulators (SARMs). One of the synthesized compounds, 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol, showed both good muscle agonism and prostate inhibition .
  • Results: The compound showed both good muscle agonism and prostate inhibition .

Safety And Hazards

The safety information for “Benzenesulfonamide, N-1H-benzimidazol-2-yl-” includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The development of new benzimidazolyl-2-hydrazones, which may include “Benzenesulfonamide, N-1H-benzimidazol-2-yl-”, for their combined antiparasitic and antioxidant properties is a promising area of research . These compounds were found to be more effective than existing anthelmintic drugs, indicating potential for future therapeutic applications .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSNJOBQYYGDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156671
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N-1H-benzimidazol-2-yl-

CAS RN

13068-57-0
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013068570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Reactant of Route 3
Reactant of Route 3
Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Reactant of Route 4
Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Reactant of Route 5
Reactant of Route 5
Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Reactant of Route 6
Benzenesulfonamide, N-1H-benzimidazol-2-yl-

Citations

For This Compound
1
Citations
S Pathak, N Kumar, SK Jha, SK Karn, P Singh - researchgate.net
Chagas disease, also known as Trypanosomiasis, is found mostly in Latin America by the infection of a parasite, Trypanosoma cruzi. It is considered to be vector born disease which is …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.